6-Chloro-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine
Description
6-Chloro-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine (CAS: 1615680-91-5) is a substituted pyrimidine derivative with the molecular formula C₉H₁₂ClN₃Si and a molecular weight of 225.75 g/mol . The compound features a pyrimidine core substituted at the 4-position with an amino group, at the 5-position with a trimethylsilyl (TMS)-protected ethynyl group, and at the 6-position with a chlorine atom. The TMS-ethynyl moiety provides steric protection to the alkyne, enabling selective deprotection for applications in click chemistry or further functionalization. This structural motif is critical in medicinal chemistry and materials science, where controlled reactivity and stability are essential .
Properties
IUPAC Name |
6-chloro-5-(2-trimethylsilylethynyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-8(10)12-6-13-9(7)11/h6H,1-3H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIYIYKLYWJORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CN=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
Critical Analysis of Reaction Conditions
Solvent Systems
Catalysts
Temperature and Time
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Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 20 minutes at 125°C).
-
Conventional Heating : Longer durations (12–24 hours) at 80–140°C.
Yield Optimization and Scalability
| Method | Yield | Key Factors |
|---|---|---|
| Sonogashira Coupling | 45–60% | Pd/Cu catalyst, microwave assistance |
| Nucleophilic Sub. | 30–40% | High temp, Cs₂CO₃ |
| Iodination | 65–95% | HI concentration, temp control |
Industrial Considerations :
-
Cost : Pd catalysts increase expense; ligand recycling mitigates this.
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Safety : HI handling requires corrosion-resistant equipment.
Chemical Reactions Analysis
6-Chloro-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
While specific applications of 6-Chloro-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine are not detailed in the provided search results, the information available allows for inferences about its potential use in scientific research, particularly in synthesizing other compounds with biological activity .
Scientific Research Applications
- Chemical Intermediate this compound is a chemical compound with the CAS number 1615680-91-5 . It can serve as an intermediate in synthesizing more complex molecules .
- Synthesis of Pyridopyrimidines This compound can be used in creating pyrido[2,3-d]pyrimidin-7(8H)-ones, which have shown potential biological activity against ZAP-70 and SYK, key tyrosine kinases involved in lymphoma .
- Expanding Chemical Diversity The presence of the chloro and trimethylsilyl ethynyl groups on the pyrimidine ring allows for further chemical modifications and diversification . For example, the ethynyl group can be deprotected and used in Sonogashira coupling reactions to introduce various aryl iodides, leading to a wide range of structural analogs .
Potential areas of application
- Drug Discovery As a building block for synthesizing biologically active molecules, this compound may be relevant in drug discovery research .
- Materials Science The search results mention applications of materials in contexts such as chemical inertness, water repellency, and resistance to various conditions, suggesting potential uses of this compound or its derivatives in specialty materials .
- Radiochemistry Amino pyrimidine derivatives, which share a structural similarity, have uses as radiotracers for in vivo disease diagnosis, suggesting a potential application for this compound in that field . Diseases mentioned include autoimmune urticaria, allergy, atherosclerosis, B-cell lymphoma, and diabetes .
Mechanism of Action
The mechanism of action of 6-Chloro-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine involves its participation in various chemical reactions. The trimethylsilyl-ethynyl group acts as a reactive site for coupling reactions, while the chloro group can be substituted with other functional groups. The pyrimidin-4-amine core provides a stable framework for these reactions .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrimidine Derivatives
Key Observations:
Substituent Diversity: The TMS-ethynyl group in the target compound distinguishes it from halogenated (e.g., iodo in ), heterocyclic (e.g., pyrrolidine in ), and fluorinated (e.g., CF₃ in ) analogs. Pyrimethamine incorporates a diamino-aryl-ethyl structure, enabling inhibition of dihydrofolate reductase (DHFR) in malaria parasites.
The trifluoromethyl group in enhances metabolic stability and electronegativity, contrasting with the TMS-ethynyl’s role in click chemistry.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Lipophilicity : The TMS-ethynyl group increases LogP (2.8) compared to pyrrolidine-containing (LogP 1.5), suggesting enhanced membrane permeability but reduced aqueous solubility.
- Reactivity : The TMS group enables selective alkyne liberation (e.g., via fluoride ions), whereas unprotected alkynes (e.g., ) may undergo undesired side reactions.
Key Observations:
- The TMS-ethynyl group in the target compound facilitates modular synthesis of bioconjugates, whereas Pyrimethamine’s diamino-aryl structure is optimized for enzyme inhibition.
- Fluorinated analogs (e.g., ) are preferred in agrochemicals for environmental stability, while halogenated derivatives (e.g., ) serve as intermediates in cross-coupling reactions.
Biological Activity
6-Chloro-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine (CAS Number: 1615680-91-5) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antiviral and antibacterial applications. This article reviews the compound's biological activity based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₂ClN₃Si
- Molecular Weight : 225.76 g/mol
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Antiviral Activity :
- In studies focusing on N-Heterocycles, compounds similar to this pyrimidine derivative exhibited significant antiviral properties against viruses such as the Tobacco Mosaic Virus (TMV) and HIV. The compound demonstrated an EC50 value indicating effective inhibition without notable cytotoxicity .
- A specific case study highlighted its promising anti-HIV activity with an EC50 of 3.98 μM, suggesting a strong therapeutic index .
-
Antibacterial Activity :
- The compound has shown potential in inhibiting bacterial growth, particularly against E. coli. In a photopharmacological study, the compound's activity was enhanced under light irradiation, demonstrating a MIC (Minimum Inhibitory Concentration) of 20 µM after exposure to light, compared to >40 µM in dark conditions .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Virus | EC50/MIC Value | Reference |
|---|---|---|---|
| Antiviral | HIV | 3.98 μM | |
| Antiviral | TMV | Not specified | |
| Antibacterial | E. coli | 20 µM (light) | |
| Antibacterial | E. coli | >40 µM (dark) |
Detailed Research Findings
-
Photopharmacology :
- The incorporation of light-responsive elements into the compound allows for controlled activation of its biological activity. For instance, upon irradiation, the compound's IC50 improved from 370 nM in the dark to 160 nM when exposed to light . This indicates a significant enhancement in potency and suggests potential applications in targeted drug delivery systems.
-
Structure-Activity Relationship (SAR) :
- The structural modifications of pyrimidine derivatives have been extensively studied to optimize their biological activities. Variations in substituents at specific positions on the pyrimidine ring can lead to enhanced antiviral or antibacterial properties, as evidenced by comparative analyses with related compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodology :
- Palladium-catalyzed amination : A common approach for chloro-substituted pyrimidines involves coupling with trimethylsilyl acetylene derivatives under Pd catalysis. Optimize ligand choice (e.g., XPhos) and solvent (e.g., toluene/water biphasic systems) to enhance regioselectivity .
- Stepwise functionalization : Start with 6-chloropyrimidin-4-amine, introduce the trimethylsilyl ethynyl group via Sonogashira coupling. Monitor reaction progress via TLC (silica gel, UV/KMnO₄ visualization) and purify via HPLC (C18 column, acetonitrile/water gradient) .
- Key variables : Temperature (80–100°C), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 pyrimidine:acetylene) critically impact yields (typically 60–85%) .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Primary methods :
- NMR spectroscopy : Use ¹H and ¹³C NMR (e.g., Bruker Avance III 600 MHz) to confirm substitution patterns. The trimethylsilyl group shows distinct singlet peaks at ~0.3 ppm (¹H) and 0–10 ppm (¹³C) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z calculated for C₉H₁₂ClN₃Si: 238.0423) .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can conflicting bioactivity data for pyrimidin-4-amine derivatives be resolved in pharmacological studies?
- Approach :
- Dose-response standardization : Normalize assays (e.g., IC₅₀ for kinase inhibition) across studies using positive controls (e.g., staurosporine) to minimize inter-lab variability .
- Structural analogs comparison : Compare substituent effects (e.g., chloro vs. trifluoromethyl groups) on target binding using molecular docking (AutoDock Vina) and in vitro enzymatic assays (e.g., AChE inhibition) .
- Meta-analysis : Aggregate data from multiple sources (e.g., kinase profiling panels) to identify consistent trends vs. outliers .
Q. What strategies optimize the regioselectivity of trimethylsilyl ethynyl group introduction in pyrimidine scaffolds?
- Key strategies :
- Directed ortho-metalation : Use directing groups (e.g., amino or chloro substituents) to guide Pd-catalyzed coupling to the C5 position .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-deficient pyrimidine rings .
- Protecting groups : Temporarily protect the amine group (e.g., as a Boc derivative) to prevent side reactions during Sonogashira coupling .
Q. How do steric and electronic properties of the trimethylsilyl ethynyl moiety influence binding to biological targets?
- Mechanistic insights :
- Steric effects : The bulky trimethylsilyl group can block off-target interactions, improving selectivity (e.g., in kinase inhibitors) .
- Electronic effects : The ethynyl spacer enhances π-π stacking with aromatic residues (e.g., in ATP-binding pockets), as shown in docking studies with α7 nAChR .
- Comparative studies : Replace the trimethylsilyl group with tert-butyl or phenyl analogs to evaluate hydrophobicity vs. binding affinity .
Experimental Design & Data Analysis
Q. What in silico tools are effective for predicting the metabolic stability of this compound?
- Tools and parameters :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate metabolic liabilities (e.g., CYP450 interactions) based on logP (calculated ~2.8) and topological polar surface area (~60 Ų) .
- Metabolite identification : Simulate phase I/II metabolism (e.g., hydrolysis of silyl groups) using GLORYx or BioTransformer .
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Troubleshooting steps :
- Cell line validation : Confirm genetic stability (e.g., STR profiling) and culture conditions (e.g., serum-free vs. serum-containing media) .
- Mechanistic profiling : Use transcriptomics (RNA-seq) to identify differential gene expression (e.g., apoptosis markers) in responsive vs. resistant lines .
- Solubility controls : Ensure consistent DMSO concentrations (<0.1%) to avoid solvent-induced artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
